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Compound of Interest

Compound Name: 5-FAM-Woodtide

Cat. No.: B12389712

For Researchers, Scientists, and Drug Development Professionals

Introduction

Woodtide is a synthetic peptide substrate derived from the human transcription factor Forkhead
box protein O1 (FOXO1), also known as FKHR. It is a well-established substrate for the Dual-
specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases,
particularly DYRK1A. The labeling of Woodtide with the fluorescent dye 5-carboxyfluorescein
(5-FAM) provides a powerful tool for studying the biophysical and enzymatic properties of
DYRK kinases in vitro. This technical guide provides an in-depth overview of the biophysical
properties of 5-FAM-labeled Woodtide, detailed experimental protocols for its use in kinase and
binding assays, and its relevance within cellular signaling pathways.

Core Biophysical Properties

5-FAM-labeled Woodtide is a valuable reagent for quantitative biochemical and biophysical
assays. Its core properties are summarized below.

Physicochemical Properties
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Property Value Source
5-FAM-Lys-Lys-lle-Ser-Gly-
Sequence Arg-Leu-Ser-Pro-lle-Met-Thr- CPC Scientific

Glu-GIn-NH2

Molecular Formula

C89H133N21026S1

Generic Manufacturer Data

Molecular Weight

1945.20 g/mol

Generic Manufacturer Data

Fluorophore

5-Carboxyfluorescein (5-FAM)

Excitation Wavelength (Aex)

~494 nm

CPC Scientific

Emission Wavelength (Aem)

~521 nm

CPC Scientific

Purity

Typically >95% (as determined
by HPLC)

Generic Manufacturer Data

Storage

Store lyophilized at -20°C to
-80°C. In solution, protect from
light.

Generic Manufacturer Data

Enzymatic and Binding Parameters

While specific, peer-reviewed quantitative data for the binding affinity (Kd) and kinetic

parameters (Km, kcat) of 5-FAM-labeled Woodtide with DYRK family kinases are not

extensively published, the following tables represent the types of data that can be generated
using the protocols described in this guide. Woodtide is a known substrate for DYRK family
kinases.[1] Another labeled peptide substrate for DYRK1A, 5-FAM-Dyrktide, has a reported Km
of 35 uM.[2]

Table 1: Representative Binding Affinity Data (Fluorescence Polarization)
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Apparent
Kinase Labeled Ligand Dissociation Assay Conditions
Constant (Kd)
Buffer (e.g., 50 mM
_ _ HEPES, 150 mM
) Data not available in
DYRK1A 5-FAM-Woodtide ] ) NaCl, 1 mM DTT,
cited literature
0.01% Tween-20, pH
7.4), 25°C
Buffer (e.g., 50 mM
HEPES, 150 mM
) Data not available in
DYRK1B 5-FAM-Woodtide ] ) NaCl, 1 mM DTT,
cited literature
0.01% Tween-20, pH
7.4), 25°C
Buffer (e.g., 50 mM
, _ HEPES, 150 mM
) Data not available in
DYRK2 5-FAM-Woodtide NaCl, 1 mM DTT,

cited literature

0.01% Tween-20, pH
7.4), 25°C

Table 2: Representative Kinase Kinetic Data (HPLC or Fluorescence-Based Assay)
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Michaelis ] Catalytic
. Catalytic o Assay
Kinase Substrate Constant Efficiency L
Rate (kcat) Conditions
(Km) (kcat/Km)
Buffer (e.g.,
25 mM
Data not Data not Data not
) ] ) ) ) ) HEPES, 100
5-FAM- available in available in available in
DYRK1A ) ) ) ) mM NacCl, 5
Woodtide cited cited cited
) ) ) mM MgCI2,
literature literature literature
100 uM ATP,
pH 7.4), 30°C
Buffer (e.g.,
25 mM
Data not Data not Data not
_ _ _ _ _ _ HEPES, 100
5-FAM- available in available in available in
DYRK1B _ _ _ ] mM NacCl, 5
Woodtide cited cited cited
) ) ) mM MgCI2,
literature literature literature
100 uM ATP,
pH 7.4), 30°C
Buffer (e.g.,
25 mM
Data not Data not Data not
_ _ _ _ _ _ HEPES, 100
5-FAM- available in available in available in
DYRK2 _ _ _ _ mM NacCl, 5
Woodtide cited cited cited
] ] ] mM MgCI2,
literature literature literature
100 uM ATP,
pH 7.4), 30°C

Experimental Protocols

Detailed methodologies for key experiments utilizing 5-FAM-labeled Woodtide are provided

below.

Fluorescence Polarization (FP) Binding Assay

This protocol describes a method to determine the binding affinity (Kd) of a DYRK kinase for 5-

FAM-labeled Woodtide.
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. Materials:

5-FAM-Woodtide (stock solution in DMSO or aqueous buffer)

Purified DYRK kinase (e.g., DYRK1A)

FP Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Tween-20
Black, low-volume 384-well microplates

Microplate reader with fluorescence polarization capabilities (Excitation filter: 485 nm,
Emission filter: 530 nm)

. Method:

Prepare a 2X working solution of 5-FAM-Woodtide in FP Assay Buffer. A final concentration
of 1-10 nM is often a good starting point.

Prepare a serial dilution of the DYRK kinase in FP Assay Buffer at 2X the final desired
concentrations. The concentration range should span from well below to well above the
expected Kd.

Add 10 pL of the 2X kinase dilutions to the wells of the 384-well plate. Include wells with
buffer only for a "no protein” control.

Add 10 pL of the 2X 5-FAM-Woodtide solution to all wells, bringing the final volume to 20
pL.

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the
binding to reach equilibrium.

Measure the fluorescence polarization (mP) of each well using the microplate reader.

Data Analysis: Plot the change in mP as a function of the kinase concentration. Fit the data
to a one-site binding model using non-linear regression to determine the Kd.
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Preparation

Assa Readout & Analysis
Yy

Prepare 2X Kinase Serial Dilution }—.{ Add 10 pL Kinase to Plate }—.{ Add 10 uL 5-FAM-Woodtide }—.{ Incubate (30-60 min) }—.{ Measure Fluorescence Polarizat tion (MP) }—.{ Plot mP vs. [Kinase] and Fit for Kd

Click to download full resolution via product page

Caption: Workflow for a fluorescence polarization binding assay.

In Vitro Kinase Activity Assay (HPLC-Based)

This protocol outlines a method to measure the enzymatic activity of a DYRK kinase by
quantifying the phosphorylation of 5-FAM-labeled Woodtide.

1. Materials:

» 5-FAM-Woodtide

o Purified DYRK kinase (e.g., DYRK1A)

o Kinase Reaction Buffer: 25 mM HEPES pH 7.4, 100 mM NacCl, 5 mM MgClI2

e ATP solution (e.g., 10 mM stock)

e Reaction Stop Solution: e.g., 100 mM EDTA or 1% Trifluoroacetic Acid (TFA)

o HPLC system with a fluorescence detector (Excitation: ~494 nm, Emission: ~521 nm)
e C18 reverse-phase HPLC column

2. Method:
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Prepare a reaction master mix containing Kinase Reaction Buffer, 5-FAM-Woodtide (at a
concentration around the expected Km, e.g., 20-50 uM), and the DYRK kinase.

Pre-incubate the master mix at the desired reaction temperature (e.g., 30°C) for 5 minutes.
Initiate the reaction by adding ATP to a final concentration of, for example, 100 yuM.

At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction
mixture and add it to the Stop Solution.

Analyze the samples by reverse-phase HPLC. The phosphorylated product (5-FAM-
phospho-Woodtide) will have a different retention time than the unphosphorylated substrate.

Quantify the peak areas for both the substrate and product at each time point using the
fluorescence detector.

Data Analysis: Calculate the initial reaction velocity from the linear phase of product
formation over time. By varying the substrate concentration, kinetic parameters like Km and
Vmax can be determined by fitting the data to the Michaelis-Menten equation.
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Caption: Workflow for an HPLC-based kinase activity assay.
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Signaling Pathway Context

Woodtide's sequence is derived from the transcription factor FOXO1. DYRK1A has been
shown to phosphorylate FOXO1 at Serine 329.[3] This phosphorylation event is part of a larger
signaling network that regulates cellular processes such as proliferation, apoptosis, and
metabolism.

In several cellular contexts, including B-cell acute lymphoblastic leukemia (B-ALL), DYRK1A
acts as a key regulator of FOXO1.[1][4] While the PI3K/AKT pathway is a canonical negative
regulator of FOXO1 (promoting its cytoplasmic sequestration), DYRK1A-mediated
phosphorylation provides an additional layer of control.[4] Phosphorylation by DYRK1A can
lead to the destabilization and nuclear export of FOXO1, thereby modulating the expression of
its target genes involved in processes like the DNA damage response.[4][5]
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Caption: The DYRK1A-FOXO1 signaling axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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